

Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release

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Compound of Interest

Compound Name: *Suc-Gly-Gly-Phe-pNA*

Cat. No.: *B1493831*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric measurement of p-nitroaniline (pNA) release is a robust and widely adopted method for assaying the activity of various enzymes, particularly proteases. This colorimetric assay relies on the enzymatic hydrolysis of a synthetic substrate that is covalently linked to pNA. The substrate is typically colorless, but upon enzymatic cleavage, it liberates the chromogenic pNA molecule, which has a distinct yellow color and a strong absorbance maximum around 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, making this a convenient and continuous assay for enzyme kinetics and inhibitor screening.^[1]

Principle of the Assay:

The fundamental principle involves an enzyme-catalyzed reaction that can be generalized as follows:

Substrate-pNA (colorless) + H₂O $\xrightarrow{\text{(Enzyme)}}$ Product + p-Nitroaniline (yellow)

The concentration of the released pNA is quantified by measuring the increase in absorbance at 405 nm and can be calculated using the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance
- ϵ is the molar extinction coefficient of p-nitroaniline (typically $\sim 10,000 \text{ M}^{-1}\text{cm}^{-1}$)
- c is the concentration of p-nitroaniline
- l is the path length of the cuvette (typically 1 cm)

Applications in Research and Drug Development

The pNA release assay is a versatile tool with numerous applications, including:

- **Enzyme Characterization:** Determination of kinetic parameters such as Michaelis-Menten constant (K_m) and maximum velocity (V_{max}).
- **High-Throughput Screening (HTS):** Screening large compound libraries for potential enzyme inhibitors in drug discovery.
- **Apoptosis Research:** Measuring the activity of caspases, key executioner enzymes in programmed cell death, using specific pNA-conjugated substrates.
- **Blood Coagulation Studies:** Assaying the activity of proteases involved in the coagulation cascade.
- **Quality Control:** Assessing the activity and purity of enzyme preparations.

Quantitative Data Summary

The following tables provide key quantitative data for consideration when performing p-nitroaniline release assays.

Table 1: Spectroscopic Properties of p-Nitroaniline

Parameter	Value	Wavelength (nm)	Notes
Molar Extinction Coefficient (ϵ)	$\sim 10,500 \text{ M}^{-1}\text{cm}^{-1}$	405	Commonly used for caspase assays.
Molar Extinction Coefficient (ϵ)	$\sim 8,800 \text{ M}^{-1}\text{cm}^{-1}$	410	Frequently used for trypsin and other protease assays. [1]
Absorbance Maximum (λ_{max})	405 - 410	The exact maximum can be slightly influenced by buffer conditions.	

Table 2: Kinetic Parameters for Common Enzyme-Substrate Systems

Enzyme	Substrate	K _m	V _{max}	Notes
Trypsin	N α -Benzoyl-L-arginine-p-nitroanilide (BAPNA)	0.12 - 1.62 mM	0.079 - 4.23 $\mu\text{M}/\text{h}$	K _m and V _{max} values can vary depending on the experimental conditions such as pH, temperature, and buffer composition. [2] [3]
Caspase-3	Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)	$\sim 9.7 \mu\text{M}$	Not consistently reported	Ac-DEVD-pNA is a widely used colorimetric substrate for caspase-3. [4]

Experimental Protocols

Protocol for Generating a p-Nitroaniline Standard Curve

A standard curve is essential for accurately determining the concentration of pNA released in an enzymatic reaction.

Materials:

- p-Nitroaniline (pNA)
- Dimethyl sulfoxide (DMSO) or ethanol
- Assay buffer (the same buffer used for the enzyme assay)
- Spectrophotometer or microplate reader capable of reading at 405 nm
- 96-well clear, flat-bottom microplate or cuvettes
- Calibrated pipettes

Procedure:

- Preparation of pNA Stock Solution (10 mM):
 - Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM stock solution.
- Preparation of Working Standards:
 - Perform serial dilutions of the 10 mM pNA stock solution in the assay buffer to prepare a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 μ M).
- Measurement:
 - Add 100 μ L of each standard to a well of a 96-well plate in triplicate.
 - Measure the absorbance at 405 nm.
- Data Analysis:
 - Subtract the absorbance of the blank (0 μ M pNA) from all other readings.

- Plot the mean absorbance values against the corresponding pNA concentrations.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value. An R^2 value > 0.99 indicates a good linear fit.

Table 3: Example Data for a p-Nitroaniline Standard Curve

pNA Concentration (μM)	Absorbance at 405 nm (Mean)
0	0.000
10	0.105
20	0.210
40	0.420
60	0.630
80	0.840
100	1.050

Protocol for Trypsin Activity Assay using BAPNA

This protocol describes the measurement of trypsin activity using N α -Benzoyl-L-arginine-p-nitroanilide (BAPNA) as the substrate.

Materials:

- Trypsin
- N α -Benzoyl-L-arginine-p-nitroanilide (BAPNA)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
- Stopping Reagent: 30% (v/v) acetic acid
- Spectrophotometer or microplate reader
- Water bath or incubator at 37°C

Procedure:

- **Reagent Preparation:**
 - Prepare a stock solution of trypsin in the assay buffer.
 - Prepare a 10 mM stock solution of BAPNA in DMSO.
- **Assay Setup:**
 - In a microcentrifuge tube, add 880 μ L of assay buffer and 100 μ L of the BAPNA stock solution (final concentration 1 mM).
 - Pre-incubate the substrate mixture at 37°C for 5 minutes.
- **Enzyme Reaction:**
 - Initiate the reaction by adding 20 μ L of the trypsin solution and mix gently.
 - Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stopping the Reaction and Measurement:**
 - Stop the reaction by adding 500 μ L of 30% acetic acid.
 - Measure the absorbance of the released pNA at 410 nm.
- **Data Analysis:**
 - Use the pNA standard curve to determine the concentration of pNA released.
 - Calculate the trypsin activity, typically expressed in units (μ mol of pNA released per minute) per mg of enzyme.

Protocol for Caspase-3 Activity Assay in Cell Lysates

This protocol outlines the measurement of caspase-3 activity in apoptotic cells using the substrate Ac-DEVD-pNA.

Materials:

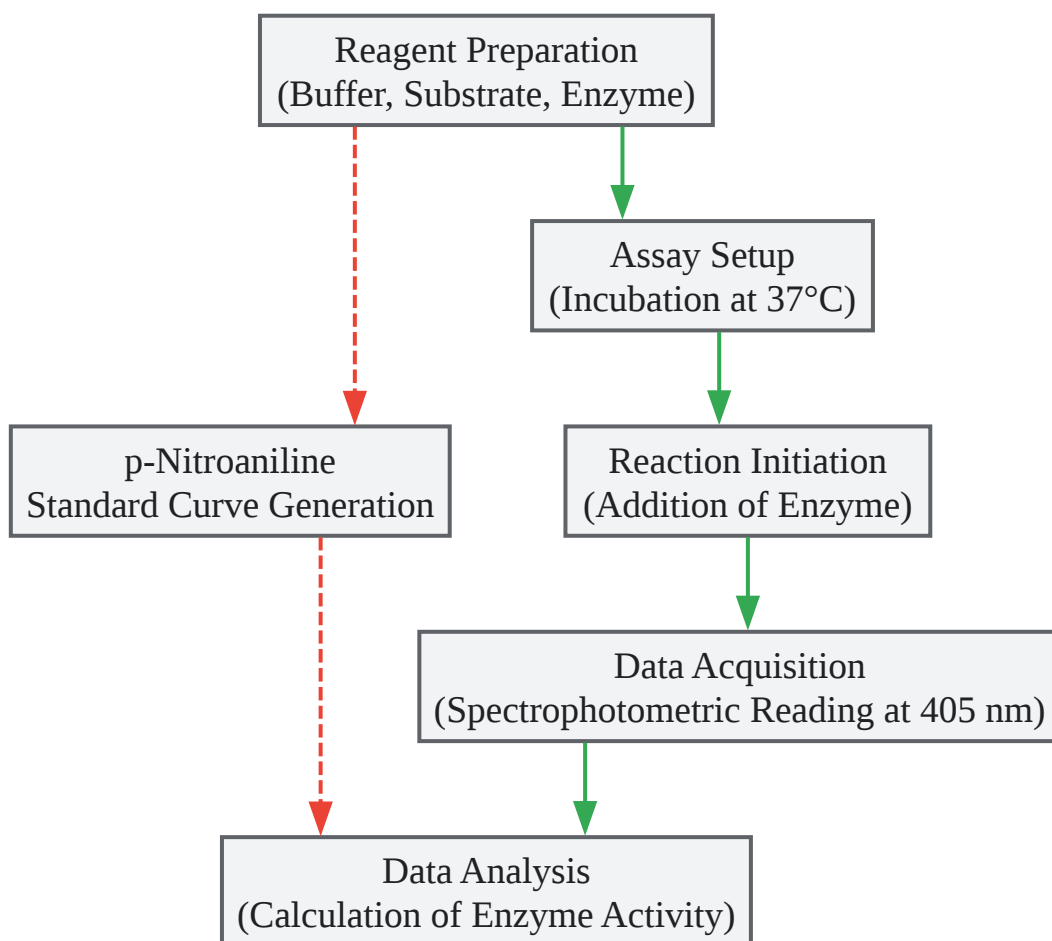
- Cell culture with induced and non-induced apoptotic cells
- Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Na pyrophosphate)
- 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
- Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) stock solution (20 mM in DMSO)
- Microplate reader
- 96-well plate

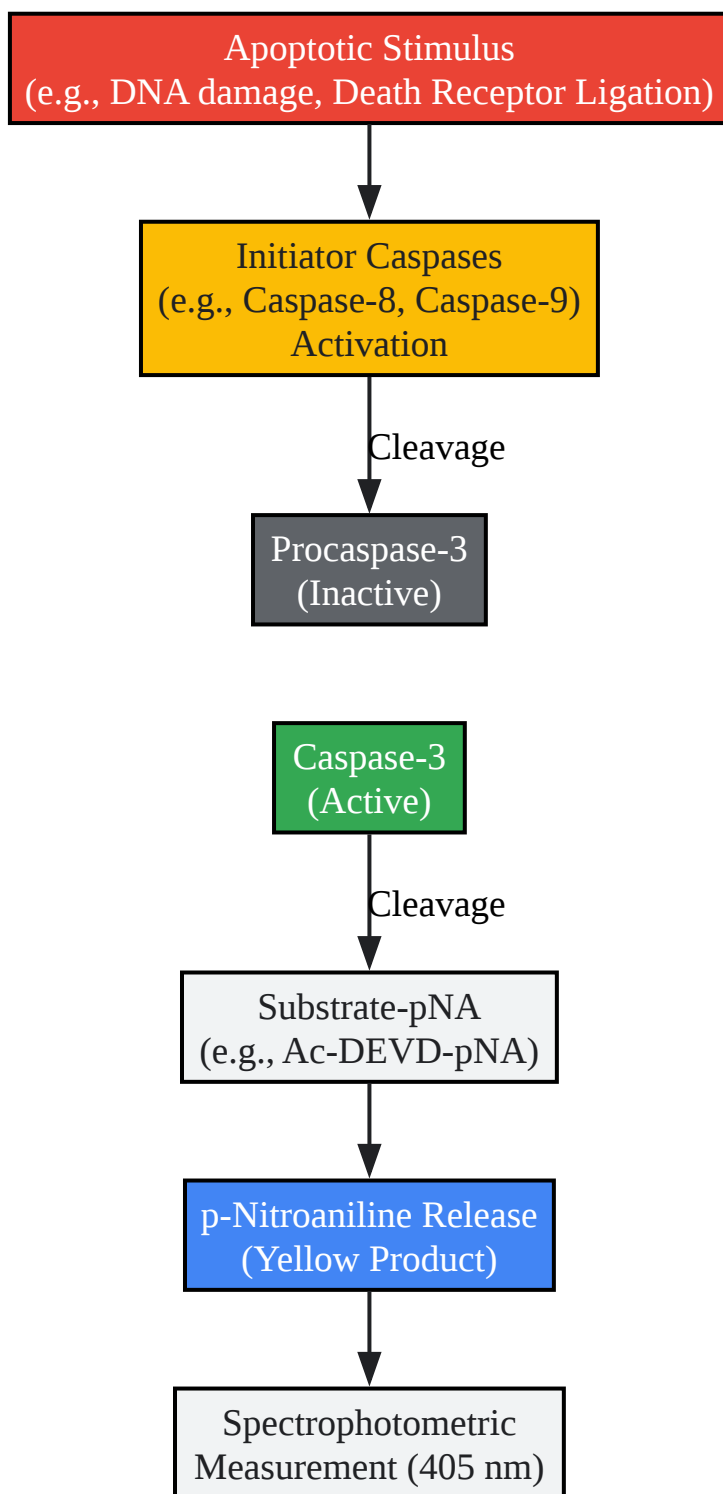
Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate.
 - Determine the protein concentration of the lysate (e.g., using a BCA assay).
- Assay Setup:
 - To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
[\[1\]](#)
 - Add 50 µL of 2x Reaction Buffer to each well.[\[1\]](#)
- Enzyme Reaction:
 - Add 5 µL of the Ac-DEVD-pNA stock solution to each well (final concentration 200 µM).[\[1\]](#)

- Incubate the plate at 37°C for 1-2 hours, protected from light.[\[1\]](#)
- Measurement:
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the sample readings.
 - Use the pNA standard curve to determine the concentration of pNA released.
 - Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.[\[1\]](#)

Visualizations





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